Single-Point vs. Full Dose-Response Inhibition
Nlrp3-IN-22 exhibits 67% inhibition of NLRP3 at a single test concentration of 10 μM [1]. In contrast, the reference NLRP3 inhibitor MCC950 demonstrates full dose-dependent inhibition with an IC50 of approximately 7.5 nM in LPS-primed, ATP-stimulated mouse BMDMs and 8.1 nM in human monocyte-derived macrophages [2]. The absence of a complete concentration-response curve for Nlrp3-IN-22 precludes calculation of its IC50 value, making direct potency comparison impossible.
| Evidence Dimension | NLRP3 inhibitory activity in cellular assays |
|---|---|
| Target Compound Data | 67% inhibition at 10 μM; no IC50 reported |
| Comparator Or Baseline | MCC950: IC50 = 7.5 nM (mouse BMDM), 8.1 nM (human HMDM) |
| Quantified Difference | Cannot be calculated due to incomplete dose-response data for Nlrp3-IN-22 |
| Conditions | Nlrp3-IN-22: undisclosed assay system in patent WO2019001416; MCC950: LPS-primed BMDMs stimulated with ATP |
Why This Matters
The absence of a full dose-response curve for Nlrp3-IN-22 means that experimental concentration selection must rely on empirical optimization rather than established potency metrics, representing a procurement consideration distinct from well-characterized reference inhibitors.
- [1] Zhou R, et al. Thiazolinone heterocyclic compound and preparation method, pharmaceutical composition, and application thereof. Patent WO2019001416A1, 2019. View Source
- [2] Coll RC, et al. A small-molecule inhibitor of the NLRP3 inflammasome for the treatment of inflammatory diseases. Nat Med. 2015;21(3):248-55. View Source
